![molecular formula C11H21N3O B14149665 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one CAS No. 89035-70-1](/img/structure/B14149665.png)
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one is a heterocyclic compound featuring a pyrrolidine ring attached to a diazocane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one typically involves the reaction of pyrrolidine with a suitable diazocane precursor. One common method includes the use of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at elevated temperatures (165–200°C) and high pressure (17–21 MPa) in a continuous tube reactor.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves multistage purification and separation by extractive and azeotropic distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions where the pyrrolidine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound’s pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Used in medicinal chemistry for its potential therapeutic applications.
Pyrrolizidine: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one stands out due to its unique diazocane structure combined with the pyrrolidine ring, offering distinct pharmacological properties and potential for drug development .
Propriétés
Numéro CAS |
89035-70-1 |
|---|---|
Formule moléculaire |
C11H21N3O |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-(pyrrolidin-1-ylmethyl)-1,3-diazocan-2-one |
InChI |
InChI=1S/C11H21N3O/c15-11-12-6-2-1-3-9-14(11)10-13-7-4-5-8-13/h1-10H2,(H,12,15) |
Clé InChI |
LTMUXUDYMWVXDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(=O)N(CC1)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


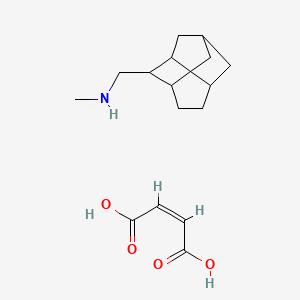
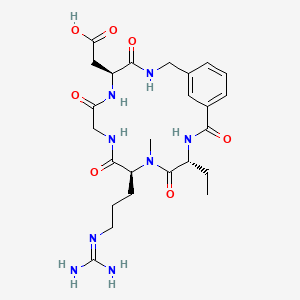
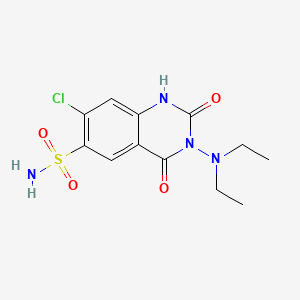
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)

![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
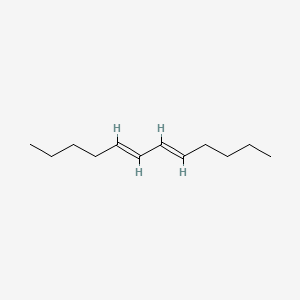
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)

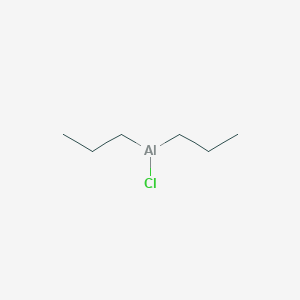

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
